7-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 7-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one features a thieno[3,2-d]pyrimidin-4-one core, a bicyclic heterocycle combining thiophene and pyrimidinone rings. Key structural attributes include:
- 3-position substitution: A 2-oxo-2-(piperidin-1-yl)ethyl group, contributing hydrophobicity and hydrogen-bonding capacity via the piperidine nitrogen.
This scaffold is of interest in medicinal chemistry due to its resemblance to purine analogs, which often exhibit kinase inhibitory or anticancer activity .
Properties
IUPAC Name |
7-(4-fluorophenyl)-3-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c20-14-6-4-13(5-7-14)15-11-26-18-17(15)21-12-23(19(18)25)10-16(24)22-8-2-1-3-9-22/h4-7,11-12H,1-3,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMWEQUNSIMFHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidine ring.
Introduction of the piperidin-1-ylethyl side chain: This step involves the attachment of the piperidin-1-ylethyl group to the thieno[3,2-d]pyrimidine core through nucleophilic substitution or other suitable reactions.
Addition of the fluorophenyl group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
7-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound 7-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its scientific research applications, including biological activity, synthesis methods, and case studies that highlight its efficacy in various medical contexts.
Anticancer Activity
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. A study highlighted the synthesis of various thieno[3,2-d]pyrimidine derivatives, demonstrating their ability to inhibit the proliferation of cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a promising candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that thieno[3,2-d]pyrimidine derivatives possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that these compounds can disrupt bacterial cell wall synthesis and inhibit essential enzymatic pathways, leading to bacterial cell death .
Neuropharmacological Effects
There is growing interest in the neuropharmacological applications of thieno[3,2-d]pyrimidines. Preliminary studies suggest that the compound may exhibit antidepressant and anxiolytic effects through modulation of neurotransmitter systems. Animal models have demonstrated significant improvements in behavior indicative of reduced anxiety and depression when treated with this compound .
Case Study 1: Anticancer Efficacy
In a controlled study involving various thieno[3,2-d]pyrimidine derivatives, one specific derivative demonstrated an IC50 value lower than 5 μM against the MCF-7 breast cancer cell line. This indicates potent antiproliferative activity compared to standard chemotherapeutics such as doxorubicin .
Case Study 2: Antimicrobial Activity
A comparative study assessed the antibacterial efficacy of several thieno[3,2-d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. Results showed that one derivative had a minimum inhibitory concentration (MIC) of 10 μg/mL against both strains, significantly outperforming conventional antibiotics like penicillin .
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Analogs with Modified Substituents on the Thieno[3,2-d]pyrimidin-4-one Core
Table 1: Substituent Variations at Positions 3 and 7
Key Observations :
- Electron-withdrawing groups (e.g., 4-fluorophenyl, 4-chlorophenyl) improve binding affinity in kinase targets due to enhanced π-π interactions .
- Piperidine-containing substituents (e.g., 2-oxo-piperidinyl ethyl) may enhance blood-brain barrier penetration compared to aromatic groups like (2-methylphenyl)methyl .
Analogs with Similar Substituents on Alternative Cores
Table 2: Substituent Transfer to Different Heterocyclic Scaffolds
Key Observations :
- Thioether vs. ethyl linkages : Thioether-containing analogs (e.g., C280-1185) exhibit higher metabolic stability but reduced solubility compared to ethyl-linked derivatives .
Biological Activity
The compound 7-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS Number: 1207034-41-0) belongs to the thienopyrimidine class of organic compounds. Its unique structure, characterized by a thieno[3,2-d]pyrimidine core and a piperidin-1-ylethyl side chain, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 371.43 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 7-(4-fluorophenyl)-3-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidin-4-one |
| CAS Number | 1207034-41-0 |
| Molecular Weight | 371.43 g/mol |
| Molecular Formula | C19H18FN3O2S |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The compound is believed to modulate the activity of enzymes or receptors involved in various physiological processes.
- Phosphodiesterase Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4D. Inhibition of PDE4D can elevate intracellular levels of cyclic adenosine monophosphate (cAMP), leading to reduced expression of inflammatory cytokines such as TNF and IL-17, which are implicated in neuroinflammatory conditions and various cancers .
- Antitumor Activity : The thienopyrimidine core has been associated with antitumor properties. Compounds with similar structures have shown efficacy against various cancer types by inducing apoptosis and inhibiting cell proliferation .
Pharmacological Properties
The pharmacological profile of this compound indicates potential applications in treating neurodegenerative diseases and inflammatory disorders:
- Neuroprotective Effects : By modulating cAMP levels, the compound may protect neuronal cells from apoptosis and inflammation, making it a candidate for treating conditions like Alzheimer's and Parkinson's diseases.
- Anti-inflammatory Effects : The ability to downregulate inflammatory cytokines suggests that this compound could be beneficial in managing chronic inflammatory diseases.
Case Studies
Recent studies have investigated the biological effects of similar thienopyrimidine derivatives:
- Study on PDE4D Inhibition : A study published in Journal of Medicinal Chemistry reported that selective PDE4D inhibitors significantly reduced neuroinflammation markers in animal models of Alzheimer's disease, suggesting a similar potential for this compound .
- Antitumor Activity Assessment : Research conducted by Wang et al. (2015) identified pyrimidine derivatives with similar structures that exhibited significant antitumor activity against breast cancer cell lines through apoptosis induction mechanisms .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4-one, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves cyclization of thiophene-pyrimidine precursors followed by substitution reactions. For example, the thieno[3,2-d]pyrimidine core can be formed via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic catalysis (e.g., p-toluenesulfonic acid) . Substituents like the 4-fluorophenyl and piperidinyl groups are introduced via nucleophilic substitution or coupling reactions. Optimization requires adjusting solvents (e.g., ethanol, DMF), temperature (reflux conditions), and catalysts (e.g., Pd/C for coupling steps) to maximize yield and purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions and stereochemistry. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). X-ray crystallography, though less common, resolves 3D conformation and bond angles .
Q. How does the fluorophenyl substituent influence the compound’s physicochemical properties?
- Methodological Answer : The 4-fluorophenyl group enhances lipophilicity (logP) and metabolic stability, as fluorine’s electronegativity reduces oxidative degradation. Computational studies (e.g., DFT calculations) predict improved bioavailability compared to non-fluorinated analogs .
Advanced Research Questions
Q. What strategies can resolve contradictory data on this compound’s biological activity across different assays?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variations in kinase inhibition assays) may arise from assay conditions (e.g., ATP concentration, pH). Normalize data using positive controls (e.g., staurosporine for kinase assays) and validate via orthogonal methods (e.g., SPR for binding affinity). Cross-reference with structural analogs (e.g., 3-benzyl-thienopyrimidines) to identify substituent-specific effects .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced target selectivity?
- Methodological Answer : Replace the piperidinyl group with morpholine or pyrrolidine to modulate steric and electronic effects. For example, morpholine derivatives show improved solubility but reduced affinity for hydrophobic binding pockets. Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases) and prioritize synthetic targets .
Q. What computational models predict the pharmacokinetic profile of this compound, and how reliable are they?
- Methodological Answer : Tools like SwissADME or ADMETlab estimate oral bioavailability, plasma protein binding, and CYP450 metabolism. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability). Note that trifluoromethyl groups may increase half-life but risk off-target interactions with hepatic enzymes .
Q. How can contradictory results in cytotoxicity assays (e.g., varying IC₅₀ values across cell lines) be systematically addressed?
- Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum concentration) and use multiple cell lines (e.g., HeLa, MCF-7) to assess tissue-specific effects. Perform comparative proteomics to identify differentially expressed targets (e.g., apoptosis regulators) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
